molecular formula C16H22O3 B14329276 Ethyl 6-(benzyloxy)-2-methylhex-2-enoate CAS No. 109307-90-6

Ethyl 6-(benzyloxy)-2-methylhex-2-enoate

Cat. No.: B14329276
CAS No.: 109307-90-6
M. Wt: 262.34 g/mol
InChI Key: ABPBAWHZUDVFMX-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)-2-methylhex-2-enoate is an organic compound that belongs to the class of esters It features a benzyloxy group attached to a hexenoate backbone, making it a versatile molecule in organic synthesis and various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-2-methylhex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester . Another method involves the use of 2-benzyloxypyridine as a surrogate for benzyl trichloroacetimidate, which can be alkylated to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-2-methylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: NBS for bromination, often in the presence of light or heat to initiate the reaction.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated esters.

    Substitution: Benzylic bromides.

Scientific Research Applications

Ethyl 6-(benzyloxy)-2-methylhex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-2-methylhex-2-enoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic carbocation, which is then stabilized by resonance with the benzene ring . This intermediate can then undergo further reactions to form the final product.

Comparison with Similar Compounds

Ethyl 6-(benzyloxy)-2-methylhex-2-enoate can be compared with other esters and benzyloxy-containing compounds:

    Ethyl benzoate: Similar ester structure but lacks the hexenoate chain.

    Benzyl acetate: Contains a benzyloxy group but with an acetate ester.

    Ethyl 2-methylhexanoate: Similar hexanoate structure but without the benzyloxy group.

The uniqueness of this compound lies in its combination of a benzyloxy group with a hexenoate ester, providing distinct reactivity and applications in synthesis and research.

Properties

CAS No.

109307-90-6

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

ethyl 2-methyl-6-phenylmethoxyhex-2-enoate

InChI

InChI=1S/C16H22O3/c1-3-19-16(17)14(2)9-7-8-12-18-13-15-10-5-4-6-11-15/h4-6,9-11H,3,7-8,12-13H2,1-2H3

InChI Key

ABPBAWHZUDVFMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCCOCC1=CC=CC=C1)C

Origin of Product

United States

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